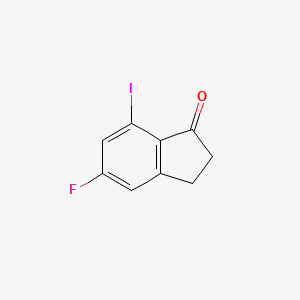![molecular formula C20H12N2 B11844399 Isoquino[3,4-b]phenanthridine CAS No. 1630-53-1](/img/structure/B11844399.png)
Isoquino[3,4-b]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquino[3,4-b]phenanthridine is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system consisting of an isoquinoline moiety and a phenanthridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquino[3,4-b]phenanthridine can be synthesized through various synthetic routes. One common method involves the cyclization of biaryl oximes under UV irradiation. For example, biphenyl-2-carbaldehyde O-acetyl oximes can be exposed to UV radiation to afford phenanthridines . Another method involves the use of metal-catalyzed reactions, such as rhodium-mediated alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. These methods often employ transition metal catalysts and environmentally friendly solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Isoquino[3,4-b]phenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Isoquino[3,4-b]phenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of DNA binding and interactions due to its planar structure.
Medicine: Investigated for its potential antitumor and antiparasitic activities.
Industry: Utilized in the development of fluorescent markers and probes for biological imaging.
Mechanism of Action
The mechanism of action of isoquino[3,4-b]phenanthridine involves its interaction with molecular targets such as DNA and enzymes. Its planar structure allows it to intercalate between DNA base pairs, thereby disrupting DNA replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Isoquino[3,4-b]phenanthridine can be compared with other similar compounds, such as:
Phenanthridine: Shares a similar fused ring system but lacks the isoquinoline moiety.
Isoquinoline: Contains the isoquinoline moiety but lacks the phenanthridine moiety.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Uniqueness: this compound is unique due to its fused ring system that combines both isoquinoline and phenanthridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1630-53-1 |
|---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
isoquinolino[3,4-b]phenanthridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-15-13(5-1)11-21-19-10-18-16-8-4-2-6-14(16)12-22-20(18)9-17(15)19/h1-12H |
InChI Key |
YALRYGNKIHORNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=CC4=C(C=C23)N=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
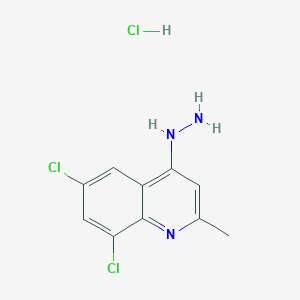
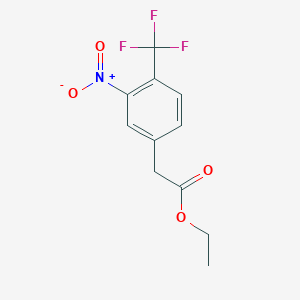
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
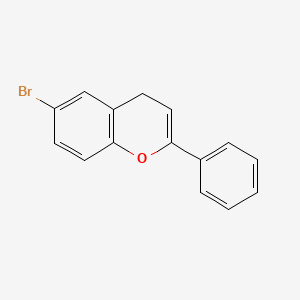
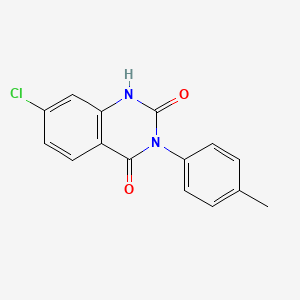
![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
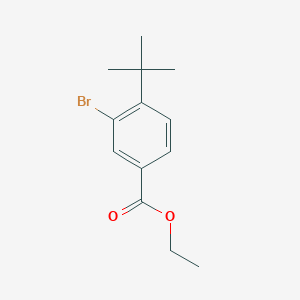
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)

![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)
![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
